Poacic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Decarboxylated 8,5’-diferulic acid can be synthesized through the decarboxylation of 8,5’-diferulic acid. This process typically involves heating the compound under specific conditions to remove the carboxyl group, resulting in the formation of decarboxylated 8,5’-diferulic acid .

Industrial Production Methods: Industrial production of decarboxylated 8,5’-diferulic acid involves the extraction of 8,5’-diferulic acid from maize bran, followed by its decarboxylation. The process may include the use of solvents and catalysts to enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: Decarboxylated 8,5’-diferulic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.

Substitution: Substitution reactions may involve reagents like halogens or alkyl groups to introduce new functional groups into the compound.

Major Products Formed: The major products formed from these reactions include various derivatives of decarboxylated 8,5’-diferulic acid, which can have different chemical and physical properties .

Wissenschaftliche Forschungsanwendungen

Antifungal Properties

Poacic acid has been identified as a potent antifungal agent, particularly effective against a range of fungal pathogens. Its mode of action primarily involves targeting the fungal cell wall, specifically by binding to β-1,3-glucan, a crucial component in maintaining cell wall integrity.

- Mechanism of Action :

-

Efficacy Against Pathogens :

- In field studies, this compound has demonstrated significant effectiveness in reducing lesions caused by fungal infections. For instance, a single application on infected leaves markedly decreased lesion development from S. sclerotiorum .

- Laboratory results indicate that this compound can inhibit the growth of Candida albicans mutants and other pathogenic fungi through its fungicidal properties .

Agricultural Applications

The potential use of this compound as a natural fungicide presents significant implications for sustainable agriculture:

- Replacement for Chemical Fungicides : this compound may serve as an alternative to traditional fungicides like copper sulfate, which poses toxicity risks to soil health. Its application could reduce chemical residues while maintaining crop protection .

- Combination with Synthetic Fungicides : Research suggests that this compound can be used synergistically with synthetic fungicides to enhance efficacy and reduce resistance development .

Field Trials on Crop Diseases

A study conducted on amenity turfgrass demonstrated that this compound effectively reduced dollar spot disease in one out of two years tested. However, it did not significantly suppress snow mold when applied alone . This highlights the variability in efficacy depending on environmental conditions and pathogen types.

Laboratory Studies on Yeast

In controlled laboratory settings, this compound was tested against various yeast strains to assess its antifungal activity. Results indicated that it had a fungistatic effect on Saccharomyces cerevisiae, while showing fungicidal effects on plasma membrane-damaged mutants .

Data Summary

Wirkmechanismus

The mechanism of action of decarboxylated 8,5’-diferulic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress . It may also inhibit inflammatory pathways by modulating the activity of specific enzymes and signaling molecules .

Vergleich Mit ähnlichen Verbindungen

8,5’-Diferulic acid: The parent compound from which decarboxylated 8,5’-diferulic acid is derived.

8,8’-Diferulic acid: Another hydroxycinnamic acid dimer with similar properties.

4,4’-Diferulic acid: A related compound with distinct chemical and physical characteristics.

Uniqueness: Decarboxylated 8,5’-diferulic acid is unique due to its decarboxylated structure, which imparts different chemical properties compared to its parent compound and other similar dimers. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

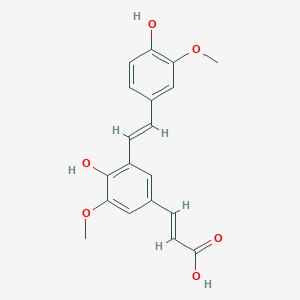

Molekularformel |

C19H18O6 |

|---|---|

Molekulargewicht |

342.3 g/mol |

IUPAC-Name |

(E)-3-[4-hydroxy-3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-methoxyphenyl]prop-2-enoic acid |

InChI |

InChI=1S/C19H18O6/c1-24-16-10-12(4-7-15(16)20)3-6-14-9-13(5-8-18(21)22)11-17(25-2)19(14)23/h3-11,20,23H,1-2H3,(H,21,22)/b6-3+,8-5+ |

InChI-Schlüssel |

SLIMCXCSQXYCGL-JENUQAQBSA-N |

Isomerische SMILES |

COC1=CC(=CC(=C1O)/C=C/C2=CC(=C(C=C2)O)OC)/C=C/C(=O)O |

Kanonische SMILES |

COC1=CC(=CC(=C1O)C=CC2=CC(=C(C=C2)O)OC)C=CC(=O)O |

Synonyme |

poacic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.